molecular formula C8H13ClN2 B11731872 2-(Pyridin-4-yl)propan-1-amine hydrochloride

2-(Pyridin-4-yl)propan-1-amine hydrochloride

Cat. No.: B11731872
M. Wt: 172.65 g/mol
InChI Key: KAEMSACAOUDBKE-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)propan-1-amine hydrochloride is a chemical compound that features a pyridine ring substituted at the 4-position with a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)propan-1-amine hydrochloride typically involves the reaction of 4-bromopyridine with propan-1-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-pyridin-4-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h2-5,7H,6,9H2,1H3;1H

InChI Key

KAEMSACAOUDBKE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=NC=C1.Cl

Origin of Product

United States

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